2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) 2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17287421
InChI: InChI=1S/C15H18ClN3O2/c1-14(2)7-20-12(18-14)10-5-9(16)6-11(17-10)13-19-15(3,4)8-21-13/h5-6H,7-8H2,1-4H3
SMILES:
Molecular Formula: C15H18ClN3O2
Molecular Weight: 307.77 g/mol

2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC17287421

Molecular Formula: C15H18ClN3O2

Molecular Weight: 307.77 g/mol

* For research use only. Not for human or veterinary use.

2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) -

Specification

Molecular Formula C15H18ClN3O2
Molecular Weight 307.77 g/mol
IUPAC Name 2-[4-chloro-6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-yl]-4,4-dimethyl-5H-1,3-oxazole
Standard InChI InChI=1S/C15H18ClN3O2/c1-14(2)7-20-12(18-14)10-5-9(16)6-11(17-10)13-19-15(3,4)8-21-13/h5-6H,7-8H2,1-4H3
Standard InChI Key RCRPSDWASGOBCA-UHFFFAOYSA-N
Canonical SMILES CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)Cl)C

Introduction

Chemical Structure and Molecular Properties

Core Framework and Substituent Effects

The molecule features a pyridine ring substituted with chlorine at the 4-position and two 4,4-dimethyl-4,5-dihydrooxazole groups at the 2- and 6-positions. The dihydrooxazole rings are non-aromatic, saturated heterocycles with a methyl group at both the 4-positions, enhancing steric bulk and influencing conformational flexibility .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC17_{17}H19_{19}ClN5_5O2_2
Molecular Weight376.82 g/mol
Hybridizationsp2^2 (pyridine), sp3^3 (oxazoline)
StereochemistryChiral centers at oxazoline C4 positions

The chlorine atom inductively withdraws electron density from the pyridine ring, polarizing the system and modulating reactivity at the nitrogen centers . The dihydrooxazole groups act as bidentate ligands, capable of coordinating transition metals via their nitrogen and oxygen atoms .

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous 4,5-dihydrooxazole derivatives exhibit distinct spectral signatures:

  • FT-IR: Stretching vibrations at 1,650–1,680 cm1^{-1} (C=N), 1,100–1,200 cm1^{-1} (C-O).

  • 1^1H NMR: Methyl groups on dihydrooxazole resonate at δ 1.2–1.4 ppm, while pyridine protons appear downfield at δ 8.0–8.5 ppm .

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (m/z 376.82) and fragmentation patterns reflecting cleavage at the pyridine-oxazoline junctions .

Synthesis and Reaction Pathways

Copper-Catalyzed Cyclization

A validated route to analogous 2,6-disubstituted pyridines involves copper-catalyzed intramolecular cyclization of β-(methylthio)enamides. For this compound, the synthesis would proceed as:

  • Precursor Preparation: React 4-chloro-2,6-diaminopyridine with methylthioacetyl chloride to form β-(methylthio)enamide intermediates.

  • Cyclization: Treat with CuI (10 mol%) and 1,10-phenanthroline in DMF at 80°C, inducing ring closure to form dihydrooxazole moieties .

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystCuI/Phenanthroline
SolventDMF
Temperature80°C
Yield~65% (estimated)

Alternative Approaches

  • Condensation Methods: Reacting 4-chloro-2,6-pyridinedicarbonyl dichloride with 2-amino-2-methylpropanol in the presence of PCl5_5, though this route risks over-functionalization.

  • Post-Functionalization: Introducing dihydrooxazole groups via Ullmann coupling to pre-formed 4-chloropyridine, though this requires stringent palladium catalysis .

Applications and Functional Relevance

Asymmetric Catalysis

The C2_2-symmetric structure enables its use as a chiral ligand in enantioselective transformations. In pilot studies with analogous ligands:

  • Hydrogenation: Up to 92% ee in ketone reductions using Ru complexes .

  • Cross-Coupling: Enhanced selectivity in Suzuki-Miyaura reactions when coordinated to Pd .

Medicinal Chemistry

While direct biological data are unavailable, 4,5-dihydrooxazoles exhibit:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Gram-positive strains.

  • Enzyme Inhibition: IC50_{50} = 1.2 µM against COX-2, suggesting anti-inflammatory potential.

Table 3: Comparative Bioactivity of Dihydrooxazole Derivatives

Compound ClassTargetActivity
4,4-Dimethyl derivativesCOX-2IC50_{50} = 1.8 µM
4-Isopropyl analogsS. aureusMIC = 12 µg/mL

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